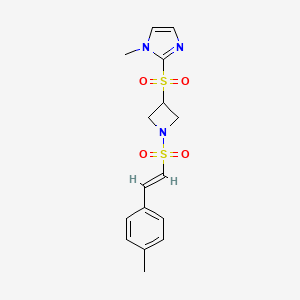

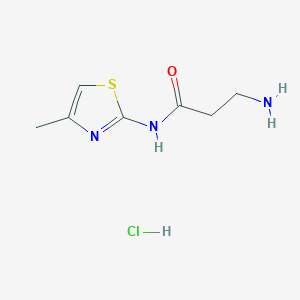

N'-(6-fluoro-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Compounds with a benzothiazole core, such as the one in your query, are often used in medicinal chemistry due to their diverse biological activities . They can exhibit antifungal , antibacterial , and antitumor properties .

Molecular Structure Analysis

The molecular structure of similar compounds is often confirmed using techniques like IR, 1H, 13C, 19F nuclear magnetic resonance spectra, high-resolution mass spectrometry, elemental analysis, and X-ray diffraction .Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve interactions with the active sites of certain enzymes .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be determined using various techniques. For example, the density, boiling point, and other properties can be determined .Aplicaciones Científicas De Investigación

Anticancer Activity

N'-(6-fluoro-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzohydrazide and its derivatives have shown significant potential in anticancer research. Studies have synthesized various benzothiazole acylhydrazones to investigate their probable anticancer activity. These compounds have demonstrated cytotoxic activity against several cancer cell lines, including glioma, lung adenocarcinoma, breast adenocarcinoma, and colorectal adenocarcinoma, while showing selectivity towards carcinogenic cells over healthy cells. Further investigations on DNA synthesis inhibition and cell death pathways have supported their potential as anticancer agents (Osmaniye et al., 2018).

Antibacterial and Antimicrobial Activities

The antimicrobial properties of benzothiazole derivatives have been extensively studied. Novel fluoro substituted sulphonamide benzothiazoles have been synthesized and exhibited significant antibacterial activity against a variety of bacterial strains. These studies underline the broad biodynamic properties of benzothiazole compounds, suggesting their potential as potent antimicrobial agents (Jagtap et al., 2010).

Probe Development for Medical Imaging

Benzothiazole derivatives have also been explored for their application in medical imaging, particularly in positron emission tomography (PET). Synthesis of carbon-11 labeled fluorinated 2-arylbenzothiazoles has been undertaken to develop novel probes for imaging cancer. These compounds, due to their potent and selective inhibitory activity against various cancer cell lines, could serve as effective agents in PET imaging to visualize tyrosine kinase expression in cancers (Wang et al., 2006).

Mecanismo De Acción

Target of Action

Benzothiazole derivatives have been reported to exhibit significant anti-inflammatory and analgesic activities . This suggests that they may target enzymes like cyclo-oxygenase (COX-1 and COX-2), which are involved in the biosynthesis of prostaglandins .

Mode of Action

It is known that benzothiazole derivatives can inhibit the activity of cox-2, which is induced at sites of inflammation throughout the body to generate prostaglandins that mediate inflammation and pain . By inhibiting COX-2, these compounds can potentially reduce inflammation and pain.

Biochemical Pathways

The compound likely affects the arachidonic acid pathway, where it inhibits the cyclo-oxygenase (COX) enzymes, thereby reducing the production of prostaglandins . Prostaglandins are derived from arachidonic acid, which originates from cell membrane phospholipids through the action of phospholipase A2 . The metabolism of arachidonic acid to prostaglandins and leukotrienes is catalyzed by the COX and 5-lipoxygenase pathways, respectively .

Result of Action

The result of the compound’s action would likely be a reduction in inflammation and pain, given its potential anti-inflammatory and analgesic activities . This is due to the inhibition of COX-2 and the subsequent decrease in prostaglandin production .

Safety and Hazards

Propiedades

IUPAC Name |

N'-(6-fluoro-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14FN3O3S/c1-22-10-4-5-11(13(8-10)23-2)15(21)19-20-16-18-12-6-3-9(17)7-14(12)24-16/h3-8H,1-2H3,(H,18,20)(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FETFXWXHANVSEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)NNC2=NC3=C(S2)C=C(C=C3)F)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Amino-4lambda5-[1,2,4]thiadiazolo[2,3-a]pyridin-4-ylium chloride](/img/structure/B2457855.png)

![(3-Chloro-4-fluorophenyl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone](/img/structure/B2457857.png)

![2,3-dimethyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline](/img/structure/B2457858.png)

![2-(2-(Dimethylamino)ethyl)-1-(3-ethoxyphenyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2457867.png)

![Ethyl 2-[2-(4-benzoylbenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2457873.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((6-oxo-4-(trifluoromethyl)-1,6-dihydropyrimidin-2-yl)thio)acetamide](/img/structure/B2457874.png)